molecular formula C6H7ClN2O B12440685 3-(5-chloro-1H-pyrazol-1-yl)propanal

3-(5-chloro-1H-pyrazol-1-yl)propanal

Cat. No.: B12440685
M. Wt: 158.58 g/mol
InChI Key: BCHQKXDQCGBNGF-UHFFFAOYSA-N
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Description

3-(5-chloro-1H-pyrazol-1-yl)propanal is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro substituent at the 5-position of the pyrazole ring and an aldehyde group at the end of a three-carbon chain attached to the 1-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

The synthesis of 3-(5-chloro-1H-pyrazol-1-yl)propanal can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dichlorovinyl ketones with hydrazine derivatives. The reaction proceeds through the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles, which are then heated in chloroform under reflux in the presence of thionyl chloride to yield 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. The final step involves the elimination of hydrogen chloride to form the desired product .

Chemical Reactions Analysis

3-(5-chloro-1H-pyrazol-1-yl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with reagents such as sodium methoxide. Major products formed from these reactions include corresponding alcohols, carboxylic acids, and substituted pyrazoles .

Scientific Research Applications

3-(5-chloro-1H-pyrazol-1-yl)propanal has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it serves as a precursor for the development of bioactive molecules with potential therapeutic applications. In medicine, pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. Industrially, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-(5-chloro-1H-pyrazol-1-yl)propanal involves its interaction with specific molecular targets and pathways. The chloro substituent and aldehyde group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

3-(5-chloro-1H-pyrazol-1-yl)propanal can be compared with other similar compounds, such as 5-chloro-1-vinyl-1H-pyrazole and 3-alkenyl-5-chloro-1H-pyrazole. These compounds share the pyrazole core structure but differ in their substituents and functional groups. The presence of the aldehyde group in this compound makes it unique and provides distinct reactivity and applications. Similar compounds include 5-chloro-3-(1-chloroethyl)-1-vinyl-1H-pyrazole and 5-chloro-3-(1-ethoxyethyl)-1-vinylpyrazole .

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

3-(5-chloropyrazol-1-yl)propanal

InChI

InChI=1S/C6H7ClN2O/c7-6-2-3-8-9(6)4-1-5-10/h2-3,5H,1,4H2

InChI Key

BCHQKXDQCGBNGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CCC=O)Cl

Origin of Product

United States

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